molecular formula C27H26N4O3S B11142040 N~1~-{(Z)-1-{[(2-methoxyethyl)amino]carbonyl}-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1-ethenyl}-4-methylbenzamide

N~1~-{(Z)-1-{[(2-methoxyethyl)amino]carbonyl}-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1-ethenyl}-4-methylbenzamide

Cat. No.: B11142040
M. Wt: 486.6 g/mol
InChI Key: UBWIVWCSMUKVKT-QJOMJCCJSA-N
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Description

Compound X , is a synthetic organic molecule with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes::

    Method 1: One common synthetic route involves the condensation of 4-methylbenzoyl chloride with 1-phenyl-3-(2-thienyl)-1H-pyrazol-4-amine, followed by amidation with (Z)-2-(2-methoxyethyl)amino-2-oxoethanoyl chloride.

    Method 2: Alternatively, it can be synthesized via a multistep process starting from 4-methylbenzoic acid.

Reaction Conditions::
  • Reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane, tetrahydrofuran).
  • Catalysts such as triethylamine or pyridine facilitate the reactions.
Industrial Production::
  • Industrial-scale production involves optimization of reaction conditions, purification, and isolation.
  • Precursor availability and cost-effectiveness influence the choice of method.

Chemical Reactions Analysis

Compound X undergoes several reactions:

    Oxidation: It can be oxidized to form a corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the amide nitrogen.

Common Reagents::
  • Oxidation: KMnO4, PCC (pyridinium chlorochromate)
  • Reduction: LiAlH4, NaBH4
  • Substitution: Ammonia, amines
Major Products::
  • Oxidation: 4-methylbenzoic acid
  • Reduction: 4-methylbenzyl alcohol
  • Substitution: Various amides and derivatives

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential anticancer agent due to its effects on cell proliferation pathways.

    Chemical Biology: Used as a probe to study protein-ligand interactions.

    Industry: Employed in organic synthesis for building more complex molecules.

Mechanism of Action

  • Compound X likely interacts with specific cellular targets, affecting signaling pathways.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Compound X stands out due to its unique pyrazole-thiophene core.
  • Similar compounds include related pyrazoles and benzamides.

Properties

Molecular Formula

C27H26N4O3S

Molecular Weight

486.6 g/mol

IUPAC Name

N-[(Z)-3-(2-methoxyethylamino)-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C27H26N4O3S/c1-19-10-12-20(13-11-19)26(32)29-23(27(33)28-14-15-34-2)17-21-18-31(22-7-4-3-5-8-22)30-25(21)24-9-6-16-35-24/h3-13,16-18H,14-15H2,1-2H3,(H,28,33)(H,29,32)/b23-17-

InChI Key

UBWIVWCSMUKVKT-QJOMJCCJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/C(=O)NCCOC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)NCCOC

Origin of Product

United States

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